molecular formula C20H37N3O6 B10760890 A Disubstituted Succinyl Caprolactam Hydroxymate Mmp3inhibitor

A Disubstituted Succinyl Caprolactam Hydroxymate Mmp3inhibitor

Cat. No.: B10760890
M. Wt: 415.5 g/mol
InChI Key: JLEGVELHGVWFGG-BBWFWOEESA-N
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Description

. This compound is characterized by its unique structure, which includes a caprolactam ring and a hydroxamate group. It is primarily studied for its potential as an inhibitor of matrix metalloproteinase-3 (MMP-3), an enzyme involved in the breakdown of extracellular matrix components .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A Disubstituted Succinyl Caprolactam Hydroxymate Mmp3inhibitor typically involves multiple steps, starting with the preparation of the caprolactam ringCommon reagents used in these reactions include acyl chlorides, amines, and hydroxylamine derivatives . The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as chromatography and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

A Disubstituted Succinyl Caprolactam Hydroxymate Mmp3inhibitor undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, and substituted amides. These products can be further analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structures .

Scientific Research Applications

A Disubstituted Succinyl Caprolactam Hydroxymate Mmp3inhibitor has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of A Disubstituted Succinyl Caprolactam Hydroxymate Mmp3inhibitor involves the inhibition of MMP-3. The hydroxamate group chelates the zinc ion in the active site of MMP-3, preventing the enzyme from catalyzing the breakdown of extracellular matrix components. This inhibition can modulate various biological processes, including tissue remodeling, wound healing, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A Disubstituted Succinyl Caprolactam Hydroxymate Mmp3inhibitor is unique due to its combination of a caprolactam ring and a hydroxamate group, which provides specific reactivity and inhibitory properties. This dual functionality makes it a valuable compound for studying enzyme inhibition and developing therapeutic agents .

Properties

Molecular Formula

C20H37N3O6

Molecular Weight

415.5 g/mol

IUPAC Name

(2S,3R)-N-hydroxy-2-(3-hydroxypropyl)-N'-[(3S)-1-(2-methoxyethyl)-2-oxoazepan-3-yl]-3-(2-methylpropyl)butanediamide

InChI

InChI=1S/C20H37N3O6/c1-14(2)13-16(15(7-6-11-24)19(26)22-28)18(25)21-17-8-4-5-9-23(20(17)27)10-12-29-3/h14-17,24,28H,4-13H2,1-3H3,(H,21,25)(H,22,26)/t15-,16+,17-/m0/s1

InChI Key

JLEGVELHGVWFGG-BBWFWOEESA-N

Isomeric SMILES

CC(C)C[C@H]([C@H](CCCO)C(=O)NO)C(=O)N[C@H]1CCCCN(C1=O)CCOC

Canonical SMILES

CC(C)CC(C(CCCO)C(=O)NO)C(=O)NC1CCCCN(C1=O)CCOC

Origin of Product

United States

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